Chitin synthase inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

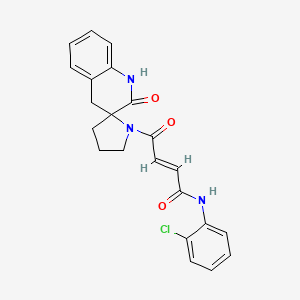

(E)-N-(2-chlorophenyl)-4-oxo-4-(2-oxospiro[1,4-dihydroquinoline-3,2'-pyrrolidine]-1'-yl)but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O3/c23-16-7-2-4-9-18(16)24-19(27)10-11-20(28)26-13-5-12-22(26)14-15-6-1-3-8-17(15)25-21(22)29/h1-4,6-11H,5,12-14H2,(H,24,27)(H,25,29)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUGBSZAHFZXDM-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC3=CC=CC=C3NC2=O)N(C1)C(=O)C=CC(=O)NC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2(CC3=CC=CC=C3NC2=O)N(C1)C(=O)/C=C/C(=O)NC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chitin Synthase 1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Chitin Synthase 1 (CHS1) inhibitors. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the development of novel antifungal and insecticidal agents. This document delves into the molecular function of CHS1, the mechanisms of its inhibition, relevant signaling pathways, and detailed experimental protocols.

Core Concepts: The Role of Chitin Synthase 1

Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the fungal cell wall and the exoskeletons of arthropods.[1][2][3] Its synthesis is a vital process for the viability and structural integrity of these organisms. Chitin Synthase 1 (CHS1) is a key enzyme in this biosynthetic pathway, catalyzing the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains.[1]

In many fungal species, such as Saccharomyces cerevisiae, CHS1 is considered an auxiliary enzyme primarily involved in cell wall repair, particularly at the septum during cell division.[4] While not always essential for viability under normal conditions, its inhibition can lead to cell lysis and an inability to withstand cell wall stress.[4] In pathogenic fungi like Candida albicans, CHS1 plays a more critical role in septum formation and is essential for viability, making it an attractive target for antifungal drug development.[5]

Mechanisms of Chitin Synthase 1 Inhibition

Chitin synthase inhibitors can disrupt the function of CHS1 through several mechanisms, primarily categorized as competitive and non-competitive inhibition.[6]

-

Competitive Inhibition: These inhibitors typically possess a molecular structure that mimics the natural substrate, UDP-GlcNAc. They compete for binding to the active site of the CHS1 enzyme, thereby preventing the substrate from binding and halting chitin synthesis. The inhibitory effect of competitive inhibitors can be overcome by increasing the concentration of the substrate.[6] Nikkomycins are a well-characterized class of competitive inhibitors of chitin synthases.[1]

-

Non-competitive Inhibition: Non-competitive inhibitors bind to an allosteric site on the CHS1 enzyme, a location distinct from the active site. This binding induces a conformational change in the enzyme, which alters the active site's shape and reduces its catalytic efficiency, or prevents the translocation of the growing chitin chain.[6] The inhibitory effect of non-competitive inhibitors is not affected by the substrate concentration. A notable example is the inhibitor RO-09-3143, which inhibits Candida albicans Chs1p non-competitively with respect to UDP-GlcNAc.[5]

The following diagram illustrates the different modes of inhibition:

References

- 1. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotech.journalspub.info [biotech.journalspub.info]

- 3. mdpi.com [mdpi.com]

- 4. Chitin synthase 1, an auxiliary enzyme for chitin synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a novel inhibitor specific to the fungal chitin synthase. Inhibition of chitin synthase 1 arrests the cell growth, but inhibition of chitin synthase 1 and 2 is lethal in the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chitin synthase inhibitor 9 | TargetMol [targetmol.com]

A Technical Guide to the History and Core Mechanisms of Chitin Synthesis Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the history, development, and core mechanisms of chitin synthesis inhibitors (CSIs). Chitin, a polymer of N-acetylglucosamine, is a vital structural component of fungal cell walls and the exoskeletons of arthropods, but is absent in vertebrates and plants. This makes the chitin biosynthesis pathway an attractive and selective target for the development of fungicides and insecticides.[1][2] This guide details the key discoveries, presents comparative efficacy data, outlines detailed experimental protocols, and visualizes the critical signaling pathways involved in the action of these compounds.

A Chronicle of Discovery: Key Milestones in Chitin Synthesis Inhibition

The journey of chitin synthesis inhibitors began with the serendipitous discovery of the insecticidal properties of benzoylphenylureas (BPUs) in the early 1970s. This breakthrough paved the way for the development of a new class of pesticides with a novel mode of action.

-

1965: The discovery of polyoxins , nucleoside-peptide antibiotics produced by Streptomyces cacaoi var. asoensis, marks one of the earliest findings of natural compounds that inhibit chitin synthase.

-

Early 1970s: Researchers at Philips-Duphar serendipitously discover the insecticidal properties of DU19111 , a benzoylphenylurea, during a research program on herbicides. This marks the beginning of the BPU class of insecticides.

-

1970s: Nikkomycin Z , another nucleoside-peptide antibiotic with chitin synthase inhibitory activity, is discovered as a secondary metabolite of Streptomyces tendae.[1]

-

1975: Diflubenzuron , the first commercial BPU insecticide, is introduced by Philips-Duphar. Its mode of action is identified as the inhibition of chitin formation, leading to failed molting in insect larvae.

-

1994: Etoxazole , a non-BPU chitin synthesis inhibitor, is developed by Yashima Chemical Industry Co., expanding the diversity of chemical structures with this mode of action.

-

1998: Sumitomo Chemical begins production of etoxazole, further establishing its place in the market.

Classes of Chitin Synthesis Inhibitors and Their Mechanisms of Action

Chitin synthesis inhibitors can be broadly categorized into two main groups based on their chemical structure and primary mode of action:

Benzoylphenylureas (BPUs)

BPUs are the most widely used class of chitin synthesis inhibitors in agriculture. They primarily act by disrupting the deposition of chitin in the insect cuticle, leading to abortive molting. While the precise molecular target is still under investigation, evidence suggests that BPUs interfere with the transport of chitin precursors across the cell membrane. Additionally, BPUs have been shown to disrupt the hormonal balance in insects, particularly by affecting the signaling pathway of the molting hormone, 20-hydroxyecdysone (20E).[3]

Nucleoside-Peptide Antibiotics

This class includes compounds like polyoxins and nikkomycins. They are structural analogs of UDP-N-acetylglucosamine (UDP-GlcNAc), the substrate for the chitin synthase enzyme. By competitively inhibiting the active site of chitin synthase, they directly block the polymerization of N-acetylglucosamine into chitin chains.[1]

Quantitative Efficacy of Chitin Synthesis Inhibitors

The efficacy of chitin synthesis inhibitors is typically evaluated through bioassays that determine the concentration or dose required to cause a specific effect, such as mortality or inhibition of development. The following tables summarize key efficacy data for various inhibitors against different target organisms.

Table 1: Efficacy of Benzoylphenylurea (BPU) Insecticides Against Various Insect Pests

| Inhibitor | Target Insect | Parameter | Value | Reference |

| Diflubenzuron | Spodoptera litura (3rd instar) | LC50 (topical) | 90.048 ppm | |

| Spodoptera litura (5th instar) | LC50 (topical) | 177.500 ppm | ||

| Spodoptera litura (3rd instar) | LD50 (topical) | 6.00 µg/g | ||

| Spodoptera litura (5th instar) | LD50 (topical) | 11.80 µg/g | ||

| Lufenuron | Spodoptera litura (3rd instar) | LC50 (topical) | 44.073 ppm | |

| Spodoptera litura (5th instar) | LC50 (topical) | 92.646 ppm | ||

| Spodoptera litura (3rd instar) | LD50 (topical) | 2.93 µg/g | ||

| Spodoptera litura (5th instar) | LD50 (topical) | 6.17 µg/g | ||

| Chrysomya albiceps (3rd instar) | LC50 | 146 ppm | ||

| Novaluron | Spodoptera litura (3rd instar) | LC50 (topical) | 59.885 ppm | |

| Spodoptera litura (5th instar) | LC50 (topical) | 105.327 ppm | ||

| Spodoptera litura (3rd instar) | LD50 (topical) | 3.90 µg/g | ||

| Spodoptera litura (5th instar) | LD50 (topical) | 7.02 µg/g | ||

| Chlorfluazuron | Chrysomya albiceps (3rd instar) | LC50 | 194 ppm |

Table 2: Efficacy of Chitin Synthase Inhibitors Against Fungal Pathogens

| Inhibitor | Target Fungus | Parameter | Value | Reference |

| Polyoxin B | Sclerotinia sclerotiorum | IC50 (CHS) | 0.19 mM | |

| Nikkomycin Z | Saccharomyces cerevisiae (Chs1) | Ki | ~1 µM | |

| Saccharomyces cerevisiae (Chs2) | Ki | ~10 µM | ||

| Ursolic Acid | Saccharomyces cerevisiae (CHS II) | IC50 | 0.184 µg/mL |

Key Signaling Pathways and Mechanisms of Inhibition

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by chitin synthesis inhibitors.

Chitin Biosynthesis Pathway and Inhibition

This pathway outlines the enzymatic steps leading to the synthesis of chitin from glucose and highlights the points of inhibition by different classes of CSIs.

Caption: The chitin biosynthesis pathway and points of inhibition.

20-Hydroxyecdysone (20E) Signaling Pathway and BPU Interference

This diagram illustrates the 20E signaling cascade, which is crucial for insect molting, and the putative point of interference by BPUs.

References

Chitin Synthase: A Promising Green Target for Novel Fungicides

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The fungal cell wall, a structure essential for viability and pathogenesis, presents a prime target for the development of selective antifungal agents. Chitin, a polymer of β-(1,4)-N-acetylglucosamine, is a key structural component of the cell wall in most fungi but is absent in plants and vertebrates. This makes the enzymes responsible for its synthesis, chitin synthames (CHS), an attractive and "green" target for the development of novel fungicides with high specificity and low environmental impact. This technical guide provides a comprehensive overview of chitin synthase as a fungicide target, including the underlying biology, regulatory pathways, and detailed experimental protocols for the identification and characterization of new inhibitors.

Introduction: The Rationale for Targeting Chitin Synthesis

The increasing demand for sustainable agriculture and the rise of fungicide-resistant fungal strains necessitate the discovery of new antifungal agents with novel modes of action.[1] The fungal cell wall is a dynamic and essential organelle that provides structural support, protects against environmental stress, and mediates interactions with the host.[2] Unlike mammalian and plant cells, fungal cell walls are rich in chitin, a polysaccharide that confers rigidity and integrity.[2]

The biosynthesis of chitin is catalyzed by a family of enzymes known as chitin synthases (CHSs).[2] These integral membrane proteins polymerize UDP-N-acetylglucosamine (UDP-GlcNAc) into long chitin chains.[2] The disruption of chitin synthesis leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. The absence of chitin and chitin synthases in plants and vertebrates makes CHS an ideal target for the development of fungicides that are highly selective for fungi, thereby minimizing off-target effects and environmental impact.[3][4]

The Chitin Synthase Enzyme Family

Fungi typically possess multiple chitin synthase genes, encoding different isoenzymes with distinct roles in fungal development and pathogenesis.[2] These isoenzymes are classified into different classes based on their amino acid sequence and domain architecture.[2] For example, some CHS proteins contain a myosin motor domain at their N-terminus, which is thought to be involved in their transport and localization within the cell.[5] The different CHS isoenzymes can have specialized functions in processes such as hyphal growth, septum formation, and cell wall repair.[6] This functional redundancy can present a challenge for the development of broad-spectrum CHS inhibitors.[7]

Regulation of Chitin Synthesis: A Network of Signaling Pathways

Chitin synthesis is a tightly regulated process that is integrated with the cell cycle and responds to environmental cues and cell wall stress. Several major signaling pathways have been implicated in the regulation of CHS gene expression and enzyme activity. These include the Protein Kinase C (PKC), the High Osmolarity Glycerol (HOG), and the Ca2+/calcineurin signaling pathways.[8] These pathways ultimately control the expression of CHS genes and the localization and activity of the CHS enzymes at sites of polarized growth, such as the hyphal tip and the septum.[8]

Inhibitors of Chitin Synthase

A number of natural and synthetic compounds have been identified as inhibitors of chitin synthase. The best-characterized are the nucleoside-peptide antibiotics, polyoxins and nikkomycins, which act as competitive inhibitors of CHS by mimicking the substrate UDP-GlcNAc.[4] More recently, other chemical scaffolds, such as maleimide derivatives, have been shown to exhibit potent inhibitory activity against chitin synthase.[3]

Quantitative Data on Chitin Synthase Inhibitors

The efficacy of chitin synthase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the target enzyme and their effective concentration for 50% growth inhibition (EC50) against the whole fungal organism.

| Inhibitor | Fungal Species/Enzyme | IC50 | EC50 | Reference |

| Polyoxin B | Sclerotinia sclerotiorum CHS | 0.19 mM | - | [3] |

| Compound 20 (maleimide derivative) | Sclerotiorum sclerotiorum CHS | 0.12 mM | - | [3] |

| Nikkomycin Z | Candida albicans Chs2 | Ki = 1.5 ± 0.5 µM | - | [9] |

| Polyoxin D | Candida albicans Chs2 | Ki = 3.2 ± 1.4 µM | - | [9] |

| Ursolic Acid | Saccharomyces cerevisiae CHS II | 0.184 µg/mL | - | [3] |

| Obovatol | Saccharomyces cerevisiae CHS II | 59 µg/mL | - | [3] |

| Compound 31 (maleimide derivative) | Sclerotinia sclerotiorum | - | 5.78 µg/mL | [3] |

| Compound 13 (quinazoline-dione derivative) | Fungal CHS | 64.5 µmol/L | - | [10] |

Enzyme Kinetic Parameters

Understanding the kinetic parameters of chitin synthase is crucial for the design and optimization of inhibitors.

| Enzyme | Substrate | Km | Vmax | Reference |

| Candida albicans Chs2 | UDP-GlcNAc | 6.0 ± 0.7 mM | - | [9] |

| Sinorhizobium meliloti NodC | UDP-GlcNAc | 90 ± 15 µM | - | [11] |

| Ipomoea carnea Chitinase | p-nitrophenyl-N-acetyl-β-D-glucosaminide | 0.5 mM | 2.5 x 10-8 Moles min-1 µg enzyme-1 | [12] |

| Bacillus sp. ChiC8-1 | Colloidal Chitin | 10.17 mg mL-1 | 13.32 U/mg | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of chitin synthase and its inhibitors.

Chitin Synthase Activity Assay

This protocol describes a non-radioactive, high-throughput assay for measuring chitin synthase activity based on the binding of synthesized chitin to wheat germ agglutinin (WGA).[3][14]

Materials:

-

96-well microtiter plates coated with WGA

-

Fungal cell extract containing chitin synthase

-

Trypsin and soybean trypsin inhibitor

-

Reaction buffer: 50 mM Tris-HCl, pH 7.5

-

Substrate solution: 8 mM UDP-GlcNAc, 80 mM GlcNAc, 3.2 mM CoCl2 in reaction buffer

-

Test compounds dissolved in DMSO

-

Washing buffer: Ultrapure water

-

Detection reagent: Horseradish peroxidase-conjugated WGA (WGA-HRP)

-

Substrate for HRP (e.g., TMB)

-

Microplate reader

Procedure:

-

Prepare crude chitin synthase solution from fungal mycelia by disruption in liquid nitrogen and centrifugation.[3]

-

Pre-treat the cell extract with trypsin to activate the zymogen form of chitin synthase, followed by the addition of soybean trypsin inhibitor to stop the reaction.[3]

-

To each well of the WGA-coated plate, add 48 µL of the pre-treated cell extract, 2 µL of the test compound (or DMSO for control), and 50 µL of the substrate solution.[14]

-

Incubate the plate on a shaker at 30°C for 3 hours.[14]

-

Wash the plate six times with ultrapure water to remove unbound reagents.[14]

-

Add 100 µL of WGA-HRP solution to each well and incubate at 30°C for 30 minutes.

-

Wash the plate six times with ultrapure water.

-

Add 100 µL of HRP substrate and measure the optical density at the appropriate wavelength using a microplate reader.

-

Calculate the chitin synthase activity based on a standard curve.

In Vitro Antifungal Susceptibility Testing

This protocol determines the inhibitory effect of compounds on fungal mycelial growth.[3]

Materials:

-

Fungal strain of interest

-

Potato Dextrose Agar (PDA) medium

-

Test compounds

-

Solvent (e.g., 10% acetone with 0.1% Tween-80)

-

Petri dishes

-

Incubator

Procedure:

-

Dissolve the test compounds in the solvent to create a stock solution.

-

Prepare a series of dilutions of the test compounds in molten PDA medium to achieve the desired final concentrations.[14]

-

Pour the PDA medium containing the test compounds into Petri dishes. A control plate with solvent only should be included.

-

Inoculate the center of each plate with a mycelial plug from a fresh fungal culture.

-

Incubate the plates at the optimal temperature for the fungal strain.

-

Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of growth inhibition for each compound concentration and determine the EC50 value.

Quantification of Fungal Cell Wall Chitin

This protocol describes a flow cytometry-based method for quantifying chitin content in fungal cells using Calcofluor White, a fluorescent stain that binds to chitin.[15][16]

Materials:

-

Fungal cell culture

-

Calcofluor White staining solution

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest fungal cells from a liquid culture by centrifugation.

-

Wash the cells with PBS.

-

Resuspend the cells in a solution of Calcofluor White in PBS.

-

Incubate the cells in the dark for a specified period.

-

Wash the cells with PBS to remove excess stain.

-

Resuspend the cells in PBS and analyze them using a flow cytometer equipped with a UV laser.

-

Quantify the chitin content based on the fluorescence intensity of the stained cells.

Experimental and Developmental Workflow

The development of a novel green fungicide targeting chitin synthase typically follows a structured workflow, from initial screening to in-planta evaluation.

Conclusion and Future Perspectives

Chitin synthase remains a highly attractive and validated target for the development of green fungicides. Its essential role in fungal viability and its absence in plants and vertebrates provide a strong basis for selective toxicity. Future research should focus on several key areas:

-

Structure-based drug design: The recent elucidation of the cryo-EM structure of a fungal chitin synthase provides a template for the rational design of more potent and specific inhibitors.[9]

-

Targeting specific isoenzymes: Developing inhibitors that target specific CHS isoenzymes could lead to fungicides with more tailored activity spectra and potentially reduce the risk of resistance development.

-

Combination therapies: Combining chitin synthase inhibitors with fungicides that have different modes of action, such as those targeting glucan synthesis, could result in synergistic effects and a broader spectrum of activity.

-

Natural product discovery: Continued screening of natural product libraries may lead to the discovery of novel chemical scaffolds for chitin synthase inhibition.

By leveraging a deeper understanding of chitin synthase biology and employing the robust experimental methodologies outlined in this guide, the scientific community is well-positioned to develop the next generation of safe and effective fungicides to address the ongoing challenges in agriculture and human health.

References

- 1. Pesticides: insecticides and fungicides are chitin synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Breaking down barriers: comprehensive functional analysis of the Aspergillus niger chitin synthase repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotech.journalspub.info [biotech.journalspub.info]

- 7. mdpi.com [mdpi.com]

- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 9. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. psecommunity.org [psecommunity.org]

- 15. researchgate.net [researchgate.net]

- 16. Determination of chitin content in fungal cell wall: an alternative flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying Novel Inhibitors Specific to Fungal Chitin Synthase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The fungal cell wall, a structure absent in mammals, offers a prime target for the development of selective and potent antifungal therapies. Chitin, an essential polysaccharide component of this wall, is synthesized by the enzyme chitin synthase (CHS), making it an attractive target for novel drug discovery.[1][2] This technical guide provides a comprehensive overview of the strategies and methodologies for identifying and characterizing novel inhibitors of fungal chitin synthase. It delves into the molecular biology of CHS, the intricacies of screening assays, the critical cell wall integrity signaling pathway, and detailed experimental protocols to empower researchers in their quest for the next generation of antifungal agents.

The Central Role of Chitin Synthase in Fungal Viability

Chitin, a linear homopolymer of β-1,4-linked N-acetylglucosamine (GlcNAc), provides crucial structural integrity to the fungal cell wall.[1][3] This polysaccharide is indispensable for critical cellular processes, including cell division and morphogenesis.[1] The enzymes responsible for chitin polymerization, chitin synthases (CHSs), are integral membrane proteins that catalyze the transfer of GlcNAc from UDP-N-acetylglucosamine to a growing chitin chain.[4] Fungi possess multiple CHS isoenzymes, each with specific roles in maintaining cell wall architecture and function.[5] The absence of chitin and chitin synthases in humans underscores their potential as a highly selective antifungal drug target.[1][6]

Recent breakthroughs in cryo-electron microscopy have unveiled the detailed structures of fungal chitin synthases, providing unprecedented insights into their catalytic mechanisms and regulation.[1][7][8] These structural revelations are pivotal for the rational design of novel, potent, and specific inhibitors.

Novel and Known Inhibitors of Fungal Chitin Synthase

The pursuit of chitin synthase inhibitors has yielded several classes of compounds, with the most well-characterized being the peptidyl nucleoside antibiotics, nikkomycins and polyoxins.

Nikkomycin Z , a natural product of Streptomyces tendae, acts as a potent competitive inhibitor of chitin synthase by mimicking the substrate UDP-GlcNAc.[9][10] Its efficacy has been demonstrated against various pathogenic fungi, and it is currently undergoing clinical development for the treatment of coccidioidomycosis.[9][11] The uptake of nikkomycin Z into fungal cells is mediated by a dipeptide permease transport system.[9][12]

Polyoxins , structurally similar to nikkomycins, also function as competitive inhibitors of chitin synthase.[7] While effective in vitro, their clinical utility has been limited.

Recent research has focused on the discovery of novel scaffolds for CHS inhibition. Maleimide compounds and benzothiazole compounds have emerged as promising synthetic inhibitors with demonstrated in vitro activity against fungal chitin synthase and mycelial growth.[13][14][15]

Quantitative Data on Chitin Synthase Inhibitors

The following tables summarize the inhibitory activities of various compounds against fungal chitin synthases and their antifungal efficacy.

| Compound | Target Enzyme/Organism | IC50 | Reference |

| Nikkomycin Z | Candida albicans Chitin Synthase | 0.16 µM | [12] |

| IMB-D10 | Saccharomyces cerevisiae Chs1 | 17.46 ± 3.39 µg/mL | [14] |

| IMB-D10 | Saccharomyces cerevisiae Chs2 | 3.51 ± 1.35 µg/mL | [14] |

| IMB-D10 | Saccharomyces cerevisiae Chs3 | 13.08 ± 2.08 µg/mL | [14] |

| IMB-F4 | Saccharomyces cerevisiae Chs2 | 8.546 ± 1.42 µg/mL | [14] |

| IMB-F4 | Saccharomyces cerevisiae Chs3 | 2.963 ± 1.42 µg/mL | [14] |

| Maleimide Compound 20 | Sclerotinia sclerotiorum CHS | 0.12 mM | [13] |

| Polyoxin B (Control) | Sclerotinia sclerotiorum CHS | 0.19 mM | [13] |

| Compound | Organism | MIC Range (µg/mL) | Reference |

| Nikkomycin Z | Candida albicans | 0.03 - 32 | [10] |

| Nikkomycin Z | Candida parapsilosis | 0.03 - 32 | [10] |

| SM21 | Candida spp. | 0.2 - 1.6 | [16] |

The Fungal Cell Wall Integrity (CWI) Signaling Pathway

Inhibition of chitin synthesis triggers a compensatory response orchestrated by the Cell Wall Integrity (CWI) signaling pathway.[17][18] This pathway is a critical defense mechanism that helps the fungus cope with cell wall stress. Understanding this pathway is crucial for developing strategies to overcome potential resistance mechanisms.

The CWI pathway is a conserved mitogen-activated protein kinase (MAPK) cascade.[18][19] It is initiated by cell surface sensors that detect cell wall damage. This signal is then transduced through a series of phosphorylation events, culminating in the activation of transcription factors that regulate the expression of genes involved in cell wall biosynthesis and remodeling.[17][18]

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Experimental Protocols for Inhibitor Identification and Characterization

A robust pipeline of in vitro and in vivo assays is essential for the discovery and validation of novel chitin synthase inhibitors.

In Vitro Chitin Synthase Activity Assay (Non-Radioactive)

This assay measures the activity of chitin synthase by detecting the synthesized chitin polymer using wheat germ agglutinin (WGA), which specifically binds to it.[13][20]

Materials:

-

Fungal cell culture (e.g., Saccharomyces cerevisiae, Candida albicans, Sclerotinia sclerotiorum)

-

Lysis buffer (e.g., 100 mM Tris-HCl pH 7.5 with protease inhibitors)

-

Acid-washed glass beads

-

Trypsin and soybean trypsin inhibitor

-

96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

-

Assay buffer (50 mM Tris-HCl, pH 7.5)

-

Substrate solution (UDP-N-acetylglucosamine - UDP-GlcNAc)

-

Cofactor solution (e.g., CoCl2)

-

Test compounds dissolved in DMSO

-

Plate reader

Procedure:

-

Enzyme Preparation:

-

Grow fungal cells to the mid-log phase and harvest by centrifugation.[13]

-

Wash the cell pellet with sterile water.

-

Resuspend cells in cold lysis buffer and disrupt by vortexing with glass beads.[14]

-

Centrifuge to remove cell debris and collect the supernatant containing the membrane fraction with chitin synthase.[14]

-

(Optional) Treat the extract with trypsin to activate the zymogenic form of the enzyme, followed by the addition of soybean trypsin inhibitor to stop the reaction.[13]

-

-

Assay Performance:

-

To each well of a WGA-coated 96-well plate, add the prepared enzyme extract, the assay buffer containing cofactors, the substrate solution (UDP-GlcNAc), and the test compound at various concentrations.[13][21]

-

Include a control with DMSO instead of the test compound.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 3 hours).[13]

-

-

Detection and Analysis:

-

After incubation, wash the plate thoroughly to remove unbound reagents.

-

The amount of chitin synthesized and bound to the WGA-coated plate can be quantified using various methods, such as staining with a specific dye and measuring absorbance.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[13]

-

Antifungal Susceptibility Testing

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are used to determine the in vitro activity of antifungal agents.

4.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a fungus.[22]

Materials:

-

Fungal inoculum standardized to a specific concentration (e.g., 1-5 x 10^3 CFU/mL)

-

RPMI 1640 medium

-

96-well microtiter plates

-

Test compounds serially diluted

-

Incubator

Procedure:

-

Prepare serial dilutions of the test compound in RPMI 1640 medium in a 96-well plate.

-

Add the standardized fungal inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

4.2.2. Time-Kill Assays

This assay provides information on the fungicidal or fungistatic activity of a compound over time.[22]

Materials:

-

Fungal inoculum

-

RPMI 1640 medium

-

Test compound at various multiples of the MIC

-

Shaking incubator

-

Sabouraud Dextrose Agar (SDA) plates

Procedure:

-

Inoculate flasks containing RPMI 1640 and the test compound at different concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) with the fungal suspension.

-

Incubate the flasks in a shaking incubator at 35°C.

-

At predetermined time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots from each flask.

-

Perform serial dilutions of the aliquots and plate them on SDA plates to determine the number of colony-forming units (CFU)/mL.

-

A fungicidal effect is typically defined as a ≥99.9% reduction in CFU/mL from the initial inoculum.[22]

In Vivo Efficacy in a Murine Model of Systemic Candidiasis

Animal models are crucial for evaluating the in vivo efficacy and toxicity of promising antifungal candidates.[16][23]

Materials:

-

Immunocompromised mice (e.g., neutropenic)

-

Pathogenic fungal strain (e.g., Candida albicans)

-

Test compound formulated for administration (e.g., oral gavage, intravenous injection)

-

Vehicle control

-

Positive control antifungal drug (e.g., fluconazole)

Procedure:

-

Infection:

-

Induce immunosuppression in mice if required.

-

Infect mice with a lethal dose of the fungal pathogen via the tail vein.

-

-

Treatment:

-

Administer the test compound at various doses to different groups of infected mice at specified time intervals post-infection.

-

Include a vehicle-treated control group and a positive control group.

-

-

Monitoring and Endpoints:

-

Monitor the mice daily for signs of illness and mortality. The primary endpoint is often survival over a period of 21-30 days.

-

Secondary endpoints can include determining the fungal burden in target organs (e.g., kidneys, brain) at specific time points. This is done by homogenizing the organs and plating serial dilutions to count CFUs.[10]

-

Experimental and Logical Workflows

The process of identifying and validating novel chitin synthase inhibitors follows a logical progression from in vitro screening to in vivo testing.

Caption: Workflow for Novel Chitin Synthase Inhibitor Discovery.

Conclusion and Future Directions

The fungal chitin synthase remains a highly validated and promising target for the development of novel antifungal drugs. The availability of high-resolution structures, coupled with robust in vitro and in vivo screening platforms, provides an unprecedented opportunity to identify and optimize new classes of inhibitors. A multi-pronged approach that combines structural biology, computational modeling, and the detailed experimental protocols outlined in this guide will be instrumental in advancing the discovery of safe and effective therapies to combat the growing threat of fungal infections. Future efforts should also focus on exploring synergistic combinations of chitin synthase inhibitors with other antifungal agents to enhance efficacy and circumvent resistance.[11][14]

References

- 1. Fungal Chitin Synthases: Structure, Function, and Regulation [mdpi.com]

- 2. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chitin synthase - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. structural-basis-for-inhibition-and-regulation-of-a-chitin-synthase-from-candida-albicans - Ask this paper | Bohrium [bohrium.com]

- 9. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Nikkomycin Z—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]

- 17. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. psecommunity.org [psecommunity.org]

- 22. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]

- 23. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Natural Chitin Synthase Inhibitors: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Chitin, an essential structural component of fungal cell walls and insect exoskeletons, presents a prime target for the development of novel antifungal and insecticidal agents. Its absence in vertebrates makes chitin synthase, the enzyme responsible for its polymerization, an attractive and specific target for therapeutic intervention. This technical guide provides an in-depth exploration of naturally occurring chitin synthase inhibitors, detailing their sources, inhibitory activities, the experimental protocols for their characterization, and the key signaling pathways involved in chitin synthesis.

Microbial Sources: The Vanguard of Chitin Synthase Inhibition

Microorganisms, particularly actinomycetes, have proven to be a prolific source of potent chitin synthase inhibitors. The most well-characterized of these are the peptidyl nucleoside antibiotics: the polyoxins and nikkomycins.[1][2]

Polyoxins and Nikkomycins

Isolated from Streptomyces species, polyoxins and nikkomycins are competitive inhibitors of chitin synthase.[3][4] They function as substrate analogs, mimicking the structure of UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for chitin synthase.[1][2] Nikkomycin Z, in particular, has advanced to clinical development for the treatment of fungal infections.[2][5]

These compounds exhibit potent activity against a range of fungi by interfering with the formation of the primary septum during cell division, leading to cell lysis.[3][4] However, their clinical application can be limited by factors such as poor cell permeability and susceptibility to degradation by peptidases.[1]

Plant-Derived Inhibitors: An Emerging Frontier

Plants produce a diverse array of secondary metabolites, some of which possess inhibitory activity against chitin synthase. This is a growing area of research with the potential to yield novel inhibitor scaffolds.

A study screening various plant-derived small molecules identified several promising candidates that interfere with hyphal tip growth.[6] Notably, a purified Methyl Ethyl Ketone (MEK) fraction of Coconut (Cocos nucifera) shell extract demonstrated significant inhibitory activity against Candida albicans and the nematode Caenorhabditis elegans.[6] Other plant-derived compounds that have shown inhibitory effects on chitin synthase II include ursolic acid, gosin N, and wuwezisu C.[7]

Quantitative Inhibitory Activity

The potency of chitin synthase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values are crucial for comparing the efficacy of different compounds and for guiding structure-activity relationship (SAR) studies.

| Inhibitor | Source Organism | Target Organism/Enzyme | IC50 | Ki | Citation(s) |

| Polyoxin D | Streptomyces cacaoi var. asoensis | Saccharomyces cerevisiae Chitin Synthetase 1 (Chs1) | - | - | [3][4] |

| Polyoxin D | Streptomyces cacaoi var. asoensis | Saccharomyces cerevisiae Chitin Synthetase 2 (Chs2) | - | - | [3][4] |

| Nikkomycin X | Streptomyces tendae | Saccharomyces cerevisiae Chitin Synthetase 1 (Chs1) | - | - | [3][4] |

| Nikkomycin Z | Streptomyces tendae | Saccharomyces cerevisiae Chitin Synthetase 1 (Chs1) | - | - | [3][4] |

| Nikkomycin Z | Streptomyces tendae | Saccharomyces cerevisiae Chitin Synthetase 2 (Chs2) | - | - | [3][4] |

| MEK Fraction of Coconut Shell Extract | Cocos nucifera | Candida albicans | 3.04 µg/mL | - | [6] |

| MEK Fraction of Coconut Shell Extract | Cocos nucifera | Caenorhabditis elegans (L4 stage) | 77.8 µg/mL | - | [6] |

| Ursolic Acid | Hawthorn leaves | Saccharomyces cerevisiae Chitin Synthase II (CHS II) | 0.184 µg/mL | - | [7] |

| Gosin N | Schisandra chinensis | Saccharomyces cerevisiae Chitin Synthase II (CHS II) | - | - | [7] |

| Wuwezisu C | Schisandra chinensis | Saccharomyces cerevisiae Chitin Synthase II (CHS II) | - | - | [7] |

| N,N-bis(2-phenylethyl)urea | Streptomyces sp. A6705 | Candida albicans Chitin Synthase 1 (CaCHS1p) | 14 µg/ml | - | [8] |

| Polyoxin D | Streptomyces cacaoi var. asoensis | Candida albicans Chitin Synthase 1 (CaCHS1p) | 15 µg/ml | - | [8] |

Experimental Protocols for Inhibitor Characterization

The identification and characterization of novel chitin synthase inhibitors rely on a series of robust experimental assays.

In Vitro Chitin Synthase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of chitin synthase.

Principle: Isolated chitin synthase is incubated with its substrate, UDP-GlcNAc (which can be radiolabeled), in the presence and absence of the test inhibitor. The amount of chitin produced is then quantified to determine the level of inhibition. A non-radioactive, high-throughput method utilizes wheat germ agglutinin (WGA) coated microtiter plates to capture the newly synthesized chitin.[9]

Detailed Methodology:

-

Enzyme Preparation:

-

Culture the target fungus (e.g., Saccharomyces cerevisiae, Candida albicans, Aspergillus niger) to mid-log phase.

-

Harvest cells by centrifugation and wash with an appropriate buffer.

-

Disrupt the cells by mechanical means (e.g., glass beads, French press) in a lysis buffer containing protease inhibitors.

-

Prepare a microsomal fraction by differential centrifugation, which will be enriched in membrane-bound chitin synthase.

-

The enzyme preparation may be partially activated by limited proteolysis with trypsin, followed by the addition of a trypsin inhibitor.[7]

-

-

Assay Procedure (WGA-based method):

-

Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA).[10]

-

Wash the plate to remove unbound WGA.

-

Add the reaction mixture to each well, containing:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-3 hours).[10]

-

Wash the plate to remove unreacted substrate and unbound components.

-

The amount of chitin bound to the WGA can be quantified using a suitable method, such as staining with a fluorescent dye or by using a labeled substrate.

-

Hyphal Tip Burst Assay

This in vivo assay provides a visual indication of a compound's ability to disrupt fungal cell wall integrity.

Principle: Fungi grown in an osmotically stabilized medium in the presence of a chitin synthase inhibitor will exhibit weakened cell walls at the points of active growth (hyphal tips), leading to bursting.[2]

Detailed Methodology:

-

Prepare a suitable liquid culture medium (e.g., Potato Dextrose Broth) supplemented with an osmotic stabilizer (e.g., sorbitol).

-

Inoculate the medium with the fungal spores or mycelia of the test organism (e.g., Aspergillus niger).[6]

-

Add the test compound at various concentrations to the cultures.

-

Incubate the cultures under appropriate conditions for fungal growth.

-

Observe the hyphal tips periodically under a microscope for signs of bursting or morphological abnormalities.[2]

Signaling Pathways in Fungal Chitin Synthesis

The regulation of chitin synthesis is a complex process involving multiple signaling pathways that respond to various cellular and environmental cues. Understanding these pathways is crucial for identifying novel drug targets that may act upstream of chitin synthase itself.

Several key signaling pathways have been implicated in the regulation of chitin synthase gene expression and enzyme activity, including the Protein Kinase C (PKC)-MAPK pathway, the high osmolarity glycerol (HOG) pathway, and the Ca2+/calcineurin pathway.[11] These pathways are often activated in response to cell wall stress, leading to a compensatory increase in chitin synthesis.[12]

Caption: Regulation of fungal chitin synthesis in response to cell wall stress.

Experimental Workflow for Inhibitor Discovery

The process of discovering and validating novel natural chitin synthase inhibitors typically follows a structured workflow.

Caption: A typical workflow for the discovery of natural chitin synthase inhibitors.

Conclusion

The exploration of natural sources for chitin synthase inhibitors continues to be a promising avenue for the development of new and effective antifungal and insecticidal agents. The microbial products, polyoxins and nikkomycins, have laid a strong foundation, and the expanding research into plant-derived compounds is poised to deliver the next generation of inhibitors. A thorough understanding of the underlying biological pathways and the application of robust screening and characterization protocols are essential for translating these natural products into valuable therapeutic and agricultural tools. This guide provides a comprehensive overview to aid researchers in this critical endeavor.

References

- 1. Polyoxins and nikkomycins: progress in synthetic and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chitin Synthase Inhibitors as Antifungal Agents: Ingenta Connect [ingentaconnect.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by polyoxin D and nikkomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. mdpi.com [mdpi.com]

- 8. jmb.or.kr [jmb.or.kr]

- 9. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. psecommunity.org [psecommunity.org]

- 11. Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Regulation of Chitin Synthase Gene Expression in Fungi

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the molecular mechanisms governing the expression of chitin synthase (CHS) genes in fungi. It details the key signaling pathways, presents quantitative data on gene expression, and outlines detailed protocols for relevant experimental procedures. This guide is intended to serve as a critical resource for those involved in antifungal drug discovery and the fundamental science of the fungal cell wall.

Introduction: Chitin Synthesis as a Prime Antifungal Target

Chitin, a β-(1,4)-linked homopolymer of N-acetylglucosamine, is a critical structural component of the fungal cell wall, providing osmotic stability and morphological integrity.[1][2][3] Its absence in humans makes the chitin biosynthetic pathway an attractive and specific target for the development of novel antifungal therapies.[4][5] Fungal chitin synthesis is a highly regulated and complex process, catalyzed by a family of enzymes known as chitin synthases (CHSs), which are encoded by a multi-gene family.[4][6]

The regulation of chitin synthesis occurs at multiple levels, including transcriptional control of CHS genes, post-transcriptional modifications, and precise localization of the enzymes to sites of active cell wall remodeling.[4][6][7] Fungi exhibit a remarkable ability to compensate for cell wall stress—for instance, that induced by antifungal agents like echinocandins which target β-glucan synthesis—by upregulating chitin synthesis.[4][8] This compensatory mechanism, often a key factor in drug tolerance, is primarily driven by the transcriptional activation of CHS genes through sophisticated signaling networks.[9][10][11] Understanding these regulatory pathways is therefore paramount for developing strategies to overcome drug resistance and for identifying new therapeutic targets.

Fungi possess multiple classes of chitin synthase genes, with the exact number varying between species.[4][6] This genetic redundancy suggests both specialized and overlapping functions for the different CHS isoenzymes.[12]

Data Presentation: Chitin Synthase Gene Distribution

The number of chitin synthase genes varies significantly across different fungal species, reflecting their diverse life cycles and morphologies.[4][6]

| Fungal Species | Number of Chitin Synthase (CHS) Genes | Reference |

| Saccharomyces cerevisiae | 3 | [4][6] |

| Candida albicans | 4 | [4][6] |

| Aspergillus fumigatus | 8 | [4][6] |

| Aspergillus nidulans | 8 | [4][6] |

| Cryptococcus neoformans | 8 | [4][6] |

| Neurospora crassa | 7 | [4][6] |

| Wangiella dermatitidis | 7 | [4][6] |

Core Signaling Pathways Regulating CHS Gene Expression

The fungal response to cell wall stress converges on several key signaling pathways that transcriptionally regulate CHS genes to reinforce the cell wall. The most critical among these are the Cell Wall Integrity (CWI) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Calcineurin pathway.[8][9][11][13]

The Cell Wall Integrity (CWI) Pathway

The CWI pathway, primarily mediated by a Protein Kinase C (PkcA/Pkc1) and the Slt2 Mitogen-Activated Protein Kinase (MAPK), is a central regulator of cell wall homeostasis.[14][15][16] Cell surface sensors detect perturbations in the cell wall, activating a cascade that culminates in the phosphorylation of the MAPK Slt2. Activated Slt2 then phosphorylates downstream transcription factors, such as Rlm1 in S. cerevisiae and C. albicans, which bind to the promoters of cell wall-related genes, including several CHS genes, to activate their transcription.[8][13] In Aspergillus nidulans, activation of PkcA leads to increased mRNA levels of most chitin synthase genes.[16]

Caption: The Cell Wall Integrity (CWI) signaling pathway.

The Calcineurin Pathway

The calcium-calcineurin signaling pathway is another crucial regulator, particularly in response to stress induced by high concentrations of certain antifungal drugs.[9][10][17] Elevated intracellular Ca2+ levels activate the phosphatase calcineurin (CnaA), which then dephosphorylates the transcription factor CrzA (Crz1p in yeast).[9][13] Dephosphorylated CrzA translocates to the nucleus, where it binds to Calcineurin-Dependent Response Elements (CDREs) in the promoter regions of target genes, including specific CHS genes, thereby upregulating their expression.[9][13] This pathway is directly responsible for the "paradoxical growth" effect observed in Aspergillus fumigatus, where high concentrations of caspofungin lead to a calcineurin-dependent upregulation of chitin synthesis.[9][10][17]

Caption: The Calcineurin-CrzA signaling pathway.

The High Osmolarity Glycerol (HOG) Pathway

The HOG pathway, while primarily known for its role in osmotic stress response, also contributes to the regulation of cell wall architecture and CHS gene expression.[3][8][13] There is significant crosstalk between the HOG and CWI pathways, and in some fungi, the HOG pathway can influence the expression of CHS genes as part of a generalized stress response that helps maintain cell wall integrity.[8][11]

Data Presentation: Quantitative Regulation of CHS Expression

Experimental data demonstrates the significant transcriptional upregulation of specific CHS genes in response to cell wall stress, a response often dependent on the signaling pathways described above.

| Fungus | Condition | Gene | Fold Change in Expression | Regulatory Pathway | Reference |

| A. fumigatus | Caspofungin (4 µg/ml) | chsA | ~ 3.5 | Calcineurin | [9][18] |

| A. fumigatus | Caspofungin (4 µg/ml) | chsC | ~ 2.5 | Calcineurin | [9][18] |

| A. fumigatus | Caspofungin (4 µg/ml) | chsG | ~ 0.5 (Downregulated) | Calcineurin | [18] |

| A. fumigatus | Caspofungin (4 µg/ml) in ΔcnaA | chsA | No significant change | Calcineurin | [9][18] |

| A. fumigatus | Caspofungin (4 µg/ml) in ΔcnaA | chsC | No significant change | Calcineurin | [9][18] |

Key Experimental Protocols

Investigating the regulation of CHS gene expression requires a suite of molecular biology techniques to quantify gene transcripts, protein levels, and protein-DNA interactions.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is a highly sensitive method used to measure the abundance of specific mRNA transcripts.[19][20]

Methodology:

-

RNA Extraction: Total RNA is isolated from fungal cells grown under specific experimental conditions. It is critical to use a robust method that yields high-quality RNA free of inhibitors.[19][20]

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme. This cDNA library serves as the template for the PCR reaction.

-

qPCR Reaction: The qPCR is performed using a thermal cycler capable of detecting fluorescence. The reaction mixture contains the cDNA template, gene-specific primers for the CHS gene of interest and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA.[19][21]

-

Data Analysis: As the PCR progresses, the fluorescence signal is measured in real-time. The cycle at which the fluorescence crosses a threshold (Ct value) is determined. The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to the expression of one or more stable reference genes.[21][22]

Caption: Workflow for RT-qPCR analysis of gene expression.

Northern Blotting for RNA Analysis

Northern blotting provides information on the size and abundance of specific RNA transcripts.

Methodology:

-

RNA Isolation: Extract total RNA from fungal cells.

-

Electrophoresis: The RNA is separated by size via denaturing agarose gel electrophoresis.

-

Transfer: The separated RNA is transferred from the gel to a solid support membrane (e.g., nitrocellulose or nylon).[23][24]

-

Hybridization: The membrane is incubated with a labeled probe (DNA or RNA) that is complementary to the CHS transcript of interest.

-

Detection: The probe, which is typically labeled with radioactivity or a chemiluminescent tag, is detected by autoradiography or imaging, revealing bands corresponding to the target RNA.[24][25][26] The intensity of the band provides a semi-quantitative measure of transcript abundance.

Western Blotting for Protein Analysis

Western blotting is used to detect and quantify the levels of specific proteins, such as a tagged chitin synthase or a signaling pathway component.

Methodology:

-

Protein Extraction: Fungal cells are lysed to release proteins. Methods often involve mechanical disruption (e.g., with liquid nitrogen or glass beads) followed by solubilization in a lysis buffer.[27][28][29] For secreted proteins, trichloroacetic acid (TCA) precipitation of the culture medium can be used.[27]

-

SDS-PAGE: The protein lysate is separated by mass using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[27]

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[27][30]

-

Blocking: The membrane is treated with a blocking agent (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).[28][30]

-

Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (chemiluminescence or color).[27][31]

Chromatin Immunoprecipitation (ChIP) for Protein-DNA Interaction Analysis

ChIP is a powerful technique used to determine if a specific protein, such as a transcription factor (e.g., CrzA or Rlm1), binds to a specific DNA region (e.g., a CHS gene promoter) in vivo.[32][33][34]

Methodology:

-

Cross-linking: Proteins are covalently cross-linked to DNA within intact fungal cells using formaldehyde.[34][35]

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into small fragments (200-1000 bp) by sonication or enzymatic digestion.[33][35]

-

Immunoprecipitation: An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes.[33][34]

-

Reverse Cross-linking: The cross-links are reversed, and the protein is digested, releasing the bound DNA.

-

DNA Analysis: The purified DNA is analyzed by qPCR using primers specific to the putative promoter binding site. Enrichment of this DNA sequence compared to a negative control indicates binding of the transcription factor to that region.[33][34] Alternatively, the DNA can be sequenced (ChIP-Seq) to identify all binding sites across the genome.[33]

References

- 1. researchgate.net [researchgate.net]

- 2. biotech.journalspub.info [biotech.journalspub.info]

- 3. Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Regulation of expression, activity and localization of fungal chitin synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Transcriptional Regulation of Chitin Synthases by Calcineurin Controls Paradoxical Growth of Aspergillus fumigatus in Response to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. The SLT2 mitogen‐activated protein kinase‐mediated signalling pathway governs conidiation, morphogenesis, fungal virulence and production of toxin and melanin in the tangerine pathotype of Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Transcriptional regulation of chitin synthases by calcineurin controls paradoxical growth of Aspergillus fumigatus in response to caspofungin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Northern Blot Analysis of Gene Expression | Springer Nature Experiments [experiments.springernature.com]

- 24. Analysis of gene expression by northern blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Secreted Protein Extraction and Western Blotting [bio-protocol.org]

- 28. pubcompare.ai [pubcompare.ai]

- 29. Complete Yeast Protein Extraction [protocols.io]

- 30. static.igem.org [static.igem.org]

- 31. researchgate.net [researchgate.net]

- 32. Rapid method for chromatin immunoprecipitation (ChIP) assay in a dimorphic fungus, Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Chromatin immunoprecipitation analysis in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]

Chitin Synthase 1 Inhibition: A Technical Guide to a Potent Mechanism for Arthropod Mortality

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the arthropod exoskeleton and peritrophic matrix of the midgut.[1][2] Its synthesis is essential for the growth, development, and survival of insects and other arthropods.[3] The enzyme chitin synthase 1 (CHS1), a transmembrane glycosyltransferase, plays a pivotal role in the final step of chitin polymerization, making it an attractive target for the development of novel insecticides.[1][4] The absence of chitin and chitin synthase in vertebrates and plants provides a high degree of selectivity for inhibitors targeting this pathway.[5]

This technical guide provides an in-depth overview of the inhibition of chitin synthase 1 as a mechanism for inducing arthropod mortality. It consolidates quantitative data on inhibitor efficacy, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action

Chitin synthase inhibitors disrupt the molting process in arthropods.[6] By blocking the synthesis of chitin, these compounds prevent the proper formation of the new exoskeleton.[7] This leads to a failure in ecdysis (shedding of the old cuticle), resulting in developmental defects and ultimately, mortality.[8] The most well-known class of chitin synthase inhibitors are the benzoylphenylureas (BPUs), which include compounds like diflubenzuron and lufenuron.[7][9] While the precise molecular mechanism of BPU action is still under investigation, it is understood to interfere with the catalytic process of chitin synthase 1.[10]

Quantitative Data on Inhibitor Efficacy

The efficacy of chitin synthase 1 inhibitors is typically quantified by the median lethal concentration (LC50) in whole-organism bioassays and the half-maximal inhibitory concentration (IC50) in enzymatic assays. The following tables summarize key quantitative data for prominent CHS1 inhibitors against various arthropod species.

| Inhibitor | Arthropod Species | Larval Instar | LC50 | Reference |

| Lufenuron | Spodoptera frugiperda (Fall Armyworm) | 2nd | 111.38 mg/L | [11] |

| Lufenuron | Spodoptera frugiperda (Resistant Strain) | - | 210.6 µg/mL | [12] |

| Lufenuron | Spodoptera frugiperda (Susceptible Strain) | - | 0.23 µg/mL | [12] |

| Lufenuron | Spodoptera littoralis (Cotton Leafworm) | 4th | 0.0921 ppm | [13] |

| Diflubenzuron | Aedes aegypti (Yellow Fever Mosquito) | 4th | 5.19 ppb | [14][15] |

| Diflubenzuron | Spodoptera frugiperda (Fall Armyworm) | 2nd | 61.45 mg/L | [11] |

| Chlorfluazuron | Spodoptera frugiperda (Fall Armyworm) | 4th | 0.5027 ppm | [1] |

Table 1: In Vivo Efficacy (LC50) of Chitin Synthase 1 Inhibitors against Various Arthropod Species. This table presents the median lethal concentrations (LC50) of different chitin synthase inhibitors, providing a comparative view of their potency against key pest species.

| Inhibitor | Enzyme Source | IC50 | Reference |

| Nikkomycin Z | Candida albicans (CaChs1) | 15 µM | [16] |

| Nikkomycin Z | Candida albicans (CaChs2) | 0.8 µM | [16] |

| Nikkomycin Z | Candida albicans (CaChs3) | 13 µM | [16] |

| Polyoxin B | Sclerotinia sclerotiorum CHS | 0.19 mM | [17] |

| Maleimide Compound 20 | Sclerotinia sclerotiorum CHS | 0.12 mM | [17] |

Table 2: In Vitro Inhibitory Activity (IC50) of Compounds against Chitin Synthase. This table showcases the half-maximal inhibitory concentrations (IC50) of various compounds against chitin synthase enzymes from different organisms, indicating their direct inhibitory potential.

Signaling Pathways

The synthesis of chitin is a tightly regulated process, primarily controlled by the insect molting hormone, 20-hydroxyecdysone (20E).[18][19] The 20E signaling pathway initiates a transcriptional cascade that ultimately leads to the expression of genes involved in the chitin biosynthesis pathway, including chitin synthase 1.

References

- 1. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitin synthase A: a novel epidermal development regulation gene in the larvae of Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. devtoolsdaily.com [devtoolsdaily.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Genome-Wide Analysis and Hormone Regulation of Chitin Deacetylases in Silkworm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Genetic basis of Spodoptera frugiperda (Lepidoptera: Noctuidae) resistance to the chitin synthesis inhibitor lufenuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ejppri.eg.net [ejppri.eg.net]

- 14. scielo.br [scielo.br]

- 15. Susceptibility of Aedes aegypti (L) to the insect growth regulators diflubenzuron and methoprene in Uberlândia, State of Minas Gerais - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. psecommunity.org [psecommunity.org]

- 18. Identification of 20-Hydroxyecdysone Late-Response Genes in the Chitin Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of 20-hydroxyecdysone late-response genes in the chitin biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Screening of Novel Chitin Synthase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin, a polymer of N-acetylglucosamine, is an essential structural component of fungal cell walls and insect exoskeletons.[1] Crucially, chitin is absent in vertebrates, making its biosynthetic pathway an attractive target for the development of selective and non-toxic antifungal agents and insecticides.[2][3] The key enzyme in this pathway, chitin synthase (CHS), catalyzes the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains.[4] Inhibition of CHS disrupts the integrity of the fungal cell wall or the insect cuticle, leading to cell lysis or developmental defects.[5] This document provides detailed protocols for high-throughput screening (HTS) of new chitin synthase inhibitors, encompassing both biochemical and cell-based methodologies.

Data Presentation: Comparative Efficacy of Chitin Synthase Inhibitors

The following table summarizes the inhibitory activities of known and experimental compounds against chitin synthase, providing a baseline for comparison of newly discovered inhibitors. The Z'-factor, a statistical indicator of assay quality, is also discussed.

| Compound Class | Compound Name | Target Organism/Enzyme | Assay Type | IC50 | Reference |

| Peptidyl Nucleoside | Polyoxin B | Sclerotinia sclerotiorum CHS | Biochemical (WGA-based) | 0.19 mM | [6][7] |

| Peptidyl Nucleoside | Nikkomycin Z | Anopheles gambiae CHS | Biochemical (WGA-based) | > 2.5 µM (slight inhibition) | [8] |

| Maleimide Derivative | Compound 20 | Sclerotinia sclerotiorum CHS | Biochemical (WGA-based) | 0.12 mM | [6][7] |

| Triterpenoid | Ursolic Acid | Saccharomyces cerevisiae CHS II | Biochemical | 0.184 µg/mL | [7] |

| Dibenzocyclooctadiene Lignan | Gosin N | Saccharomyces cerevisiae CHS II | Biochemical | 6214 µg/mL | [7] |

| Dibenzocyclooctadiene Lignan | Wuweizisu C | Saccharomyces cerevisiae CHS II | Biochemical | 1912 µg/mL | [7] |

| Novel Compound | IMB-D10 | Saccharomyces cerevisiae Chs1 | Biochemical (WGA-based) | 17.46 ± 3.39 µg/mL | [9] |

| Novel Compound | IMB-D10 | Saccharomyces cerevisiae Chs2 | Biochemical (WGA-based) | 3.51 ± 1.35 µg/mL | [9] |

| Novel Compound | IMB-D10 | Saccharomyces cerevisiae Chs3 | Biochemical (WGA-based) | 13.08 ± 2.08 µg/mL | [9] |

| Novel Compound | IMB-F4 | Saccharomyces cerevisiae Chs2 | Biochemical (WGA-based) | 8.546 ± 1.42 µg/mL | [9] |

| Novel Compound | IMB-F4 | Saccharomyces cerevisiae Chs3 | Biochemical (WGA-based) | 2.963 ± 1.42 µg/mL | [9] |

Z'-Factor in High-Throughput Screening

The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay.[10][11] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

-

Z' > 0.5 : Excellent assay, suitable for HTS.

-

0 < Z' < 0.5 : Marginal assay, may require optimization.

It is crucial to determine the Z'-factor during assay development and validation to ensure that the screening results are robust and reproducible.

Experimental Protocols

Biochemical Screening: Non-Radioactive Wheat Germ Agglutinin (WGA)-Based Assay

This high-throughput assay quantifies chitin synthase activity by detecting the product, chitin, using a horseradish peroxidase (HRP)-conjugated wheat germ agglutinin (WGA), which specifically binds to N-acetylglucosamine polymers.[8][13][14]

a. Preparation of Crude Chitin Synthase Extract (from S. sclerotiorum)

-

Inoculate S. sclerotiorum mycelium into 250 mL of Potato Dextrose Broth (PDB) and culture at 23°C for 36 hours.[6][7]

-

Harvest fungal cells by centrifugation at 3,000 x g for 10 minutes.[6][7]

-

Resuspend the disrupted cells in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

To activate zymogenic chitin synthase, treat the extract with trypsin (80 µg/mL) at 30°C for 30 minutes.[6][7]

-

Stop the trypsin digestion by adding a soybean trypsin inhibitor (120 µg/mL).[6][7]

-

Centrifuge the extract at 3,000 x g for 10 minutes to pellet cell debris.[6][7]

-

Collect the supernatant containing the crude chitin synthase and store it at -20°C.[6][7]

b. Chitin Synthase Inhibition Assay Protocol

-

Plate Coating:

-

Blocking:

-

Add 300 µL of blocking buffer (20 mg/mL Bovine Serum Albumin in 50 mM Tris-HCl, pH 7.5) to each well.

-

Incubate for 3 hours at room temperature.

-

Empty the wells by inverting the plate.

-

-

Enzymatic Reaction:

-

Detection:

-

Add 100 µL of WGA-HRP solution (1 µg/mL WGA-HRP and 20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5) to each well.[15]

-

Incubate at 30°C for 30 minutes.[15]

-

Wash the plate six times with ultrapure water.[15]

-

Add 100 µL of fresh TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.[15]

-

Measure the optical density (OD) at 600 nm every 2 minutes for 40 minutes using a microplate reader.[6][7]

-

Data Analysis:

-

Calculate the reaction rate from the change in OD over time.

-

Determine the percent inhibition for each compound concentration.

-

Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Screening: Calcofluor White Staining for Chitin Content in Yeast

This method provides a whole-cell-based approach to screen for compounds that inhibit chitin synthesis in vivo. Calcofluor White is a fluorescent dye that binds to chitin in the fungal cell wall.[1][5][13][15][16] A decrease in fluorescence intensity in treated cells indicates inhibition of chitin synthesis.

a. Cell Culture and Treatment

-

Culture yeast cells (e.g., Saccharomyces cerevisiae) in an appropriate growth medium (e.g., YPD) to the mid-logarithmic phase.

-

Aliquot the cell culture into a 96-well plate.

-

Add various concentrations of the test compounds to the wells. Include a positive control (e.g., Nikkomycin Z) and a negative control (DMSO).

-

Incubate the plate under appropriate growth conditions for a defined period (e.g., 5 hours).[9]

b. Calcofluor White Staining Protocol

-

Harvest the cells by centrifugation.

-

Wash the cells once with Phosphate Buffered Saline (PBS).

-

Resuspend the cells in PBS.

-

Add Calcofluor White stain to a final concentration of 5-25 µM.[16]

-

Incubate for 20 minutes at room temperature, protected from light.[16]

-

(Optional) Wash the cells once with PBS to reduce background fluorescence.[16]

c. Quantification of Chitin Content

-

Fluorescence Microscopy:

-

Place a drop of the stained cell suspension on a microscope slide.

-

Examine the cells using a fluorescence microscope with a DAPI filter set (Excitation ~355 nm, Emission ~433 nm).[1]

-

Capture images and quantify the fluorescence intensity of individual cells using image analysis software.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer equipped with a UV or violet laser.

-

Measure the fluorescence intensity of thousands of cells per sample.

-

Compare the mean fluorescence intensity of treated cells to the controls to determine the extent of chitin synthesis inhibition.

-

Visualizations

Signaling Pathway of Chitin Synthesis Regulation in Fungi

Caption: Regulation of chitin synthesis in fungi in response to cell wall stress.

Experimental Workflow for High-Throughput Screening of Chitin Synthase Inhibitors

Caption: Workflow for the discovery of new chitin synthase inhibitors.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Quantitative enzymatic-mass spectrometric analysis of the chitinous polymers in fungal cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A simple method for quantitative determination of polysaccharides in fungal cell walls | Springer Nature Experiments [experiments.springernature.com]

- 4. rna.uzh.ch [rna.uzh.ch]

- 5. static.igem.org [static.igem.org]

- 6. psecommunity.org [psecommunity.org]

- 7. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]

- 8. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 11. Z-factor - Wikipedia [en.wikipedia.org]